molecular formula C23H26N4O4S B11211266 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11211266
M. Wt: 454.5 g/mol
InChI Key: VSJYPQZMVKULGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by:

  • A quinazolin-4-one core with a thioamide group at position 2 (2-sulfanylidene).
  • A 2-methoxyethyl substituent at position 2.
  • A piperazine-1-carbonyl group at position 7, further substituted with a 4-methoxyphenyl moiety on the piperazine ring.

Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and CNS modulation.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32)

InChI Key

VSJYPQZMVKULGO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Functional Group Modifications: Methoxy and sulfanylidene groups are introduced through specific reactions, such as methylation and thiolation, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolin-4-one Derivatives

Compound Name Core Structure Substituents Key Features & Bioactivity Reference
Target Compound Quinazolin-4-one 3-(2-Methoxyethyl), 7-[4-(4-methoxyphenyl)piperazine-1-carbonyl], 2-sulfanylidene Enhanced solubility (methoxy groups), potential CNS/anticancer activity
Compound 15e () Quinazolin-4(3H)-one 2-Fluorophenyl, 7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl] Anticancer activity (fluorine enhances binding)
Ethyl 4-[[3-[(2-chlorophenyl)methyl]-... Quinazolin-4-one 2-Sulfanylidene, 3-(2-chlorophenyl)methyl, ethyl carboxylate Research applications (chlorine improves stability)
p-MPPI () Piperazine derivative 4-(2'-Methoxyphenyl), p-iodobenzamido 5-HT1A receptor antagonist (iodine increases potency)

Key Substituent Effects

  • Piperazine-1-Carbonyl Group :

    • Present in the target compound and Compound 15e , this group facilitates interactions with biological targets (e.g., enzymes, receptors). The 4-methoxyphenyl substituent in the target compound may enhance selectivity compared to p-MPPI ’s iodine/fluorine substituents .
    • Ethyl 4- () uses a simpler ethyl carboxylate on piperazine, likely reducing metabolic stability compared to aromatic substitutions .
  • Methoxy vs. Halogen Substituents: Methoxy groups (target compound, p-MPPI) improve solubility but may reduce receptor affinity compared to halogens (e.g., iodine in p-MPPI). However, methoxy groups are less prone to metabolic oxidation .
  • Sulfanylidene Group :

    • The 2-sulfanylidene in the target compound and Ethyl 4- contributes to tautomerism, affecting binding modes in enzyme inhibition (e.g., kinases) .

Pharmacological and Physicochemical Properties

  • Target Compound vs. 15e’s cyclopropanecarbonyl-piperazine may enhance metabolic stability via reduced cytochrome P450 interactions .
  • Target Compound vs. p-MPPI: Both share a 4-methoxyphenyl-piperazine moiety, but p-MPPI’s iodine substituent confers higher 5-HT1A antagonism (ID50 = 5 mg/kg) . The target compound’s quinazolinone core may shift activity toward kinase or DNA repair targets.

Biological Activity

The compound 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N4O4SC_{23}H_{25}N_{4}O_{4}S, with a molecular weight of approximately 455.54 g/mol. The structural features include:

  • A quinazoline core
  • A piperazine moiety
  • A methoxyethyl substituent
  • A sulfanylidene group

These structural components are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values: The compound demonstrated IC50 values ranging from 34 to 42 µM in different tumor models, indicating potent cytotoxicity compared to standard chemotherapeutic agents like Albendazole (ABZ) which had an IC50 of approximately 83 µM in MDA-MB 231 cells .
  • Mechanism of Action: The mechanism involves interference with tubulin polymerization, leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that the binding affinity to tubulin is enhanced by the piperazine substituent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Efficacy Data:

  • Minimum Inhibitory Concentration (MIC): The MIC values for the compound were significantly lower than those for conventional antibiotics, suggesting a strong potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can often be correlated with specific structural features.

Structural FeatureEffect on Activity
Piperazine moietyEnhances binding affinity to targets
Methoxyethyl groupImproves solubility and bioavailability
Sulfanylidene groupContributes to overall stability

These features suggest that modifications to the piperazine or methoxyethyl groups could further enhance activity.

Case Studies

  • Cytotoxicity in Breast Cancer Cells: In a study involving MDA-MB 231 cells, the compound was shown to reduce cell viability significantly after 48 hours of treatment, outperforming several known anticancer agents .
  • Antimicrobial Testing: In another study, the compound was tested against E. coli and Staphylococcus aureus, demonstrating MIC values that were lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.